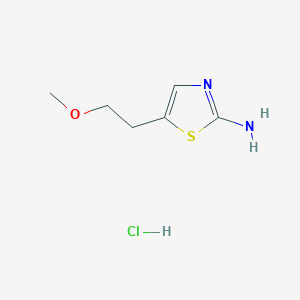
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone is an interesting synthetic organic compound with intriguing pharmacological potential. This compound possesses a quinoline core structure linked to an imidazole ring through a thioethanone bridge. Such complex structures often endow molecules with diverse biochemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone typically involves multi-step procedures.
Starting Materials: : The synthesis starts with commercially available or easily synthesized precursors such as 3,4-dihydroquinoline, 3-methoxyphenylimidazole, and appropriate thioesters.
Reaction Conditions: : The initial step often involves the formation of an imidazolylthioester intermediate under reflux conditions in an anhydrous solvent like dichloromethane, catalyzed by a strong acid such as sulfuric acid or a base such as potassium carbonate.
Coupling: : The intermediate is then coupled with 3,4-dihydroquinoline under similar conditions with added catalytic agents, often palladium or nickel complexes, to facilitate the coupling reaction.
Industrial Production Methods
For large-scale production, methods may be optimized to improve yield and reduce costs:
Catalyst Recycling: : Efficient recycling of palladium or nickel catalysts can be implemented.
Continuous Flow Reactors: : These reactors allow for the continuous addition of reactants and withdrawal of products, increasing the throughput and consistency of product quality.
化学反応の分析
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone undergoes several types of chemical reactions:
Oxidation
Conditions: : Typically involves oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products: : Oxidized forms of quinoline and imidazole rings.
Reduction
Conditions: : Utilizes reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: : Reduced forms with saturated rings or removal of the thio group.
Substitution
Conditions: : Takes place in the presence of nucleophiles or electrophiles under mild to moderate conditions.
Major Products: : Substituted products where either the methoxy group or the thioether linkage is replaced.
科学的研究の応用
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone has found applications across various fields:
Chemistry: : Used as a ligand in coordination chemistry due to its ability to chelate metals.
Biology: : Acts as a molecular probe in studying receptor-ligand interactions.
Medicine: : Explored for potential pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.
Industry: : Employed in the synthesis of advanced materials and catalysts.
作用機序
The precise mechanism of action for this compound varies depending on its application. common mechanisms include:
Molecular Targets: : Interaction with specific proteins or receptors such as enzyme active sites or cellular receptors.
Pathways Involved: : Modulating signal transduction pathways, inhibiting enzyme activity, or altering gene expression.
類似化合物との比較
Similar Compounds
1-(3,4-dihydroquinolin-1(2H)-yl)-2-phenylethanone: : Lacks the imidazole ring but shares the quinoline structure.
2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone: : Lacks the quinoline structure but contains the imidazole and thioether linkage.
Uniqueness
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone stands out due to:
Structural Complexity: : Incorporates both quinoline and imidazole moieties, offering a wide array of chemical reactivity.
Versatility: : Broad spectrum of applications across different scientific fields.
特性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-26-18-9-4-8-17(14-18)23-13-11-22-21(23)27-15-20(25)24-12-5-7-16-6-2-3-10-19(16)24/h2-4,6,8-11,13-14H,5,7,12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPXZQCXOLPDDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-[(1E)-prop-1-en-1-yl]pyrrolidine-3-carboxylic acid](/img/structure/B2713493.png)

![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2713496.png)


![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-methoxyethyl)urea](/img/structure/B2713500.png)

![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2713507.png)

![7-Chloro-1-(3-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2713510.png)
![2-[7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2713511.png)
![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2713512.png)
![2-methoxy-5-(((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzamide](/img/structure/B2713513.png)
![2-[9-(3-METHOXYPHENYL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURIN-3-YL]ACETAMIDE](/img/structure/B2713514.png)
